Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate
Description
Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate is a sodium salt derivative of a pyrazole-containing acetic acid. Its structure features a pyrazole ring substituted at the 5-position with a dimethoxymethyl group (–CH(OCH₃)₂), linked via an acetoxy group (–CH₂COO⁻Na⁺). This compound is synthesized through hydrolysis of its ethyl ester precursor, as exemplified in analogous syntheses of sodium pyrazole-acetate derivatives (e.g., saponification using NaOH) . The sodium salt form enhances water solubility, making it advantageous for applications requiring bioavailability, such as agrochemical or pharmaceutical formulations.
Properties
IUPAC Name |
sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDWCJYPFFLEQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NN1CC(=O)[O-])OC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate typically involves the reaction of 5-(dimethoxymethyl)pyrazole with sodium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Reactivity of the Pyrazole Ring
The pyrazole core enables electrophilic substitution reactions, with regioselectivity influenced by the electron-donating dimethoxymethyl group.
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The dimethoxymethyl group at C-5 directs electrophiles to the C-4 position due to its +M effect.
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Coordination with palladium catalysts (e.g., in cross-coupling) is feasible via pyrazole nitrogen lone pairs .
Dimethoxymethyl Group Transformations
This group undergoes acid-catalyzed hydrolysis or oxidation:
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Hydrolysis proceeds via protonation of methoxy groups, leading to cleavage of the acetal structure.
Acetate Group Reactivity
The sodium-acetate moiety participates in ion-exchange and nucleophilic displacement:
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Sodium acts as a counterion; displacement requires prior protonation or conversion to a better leaving group (e.g., tosylate).
Cycloaddition Reactions
The pyrazole ring can engage in 1,3-dipolar cycloadditions:
| Dipole | Conditions | Product | Reference |
|---|---|---|---|
| Nitrile Oxide | CHCl₃, rt | Isoxazoline-fused pyrazole | Cycloaddition strategy |
| Azide | Cu(I) catalyst, 60°C | Triazole-linked derivatives | Click chemistry |
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The electron-rich pyrazole enhances dipole reactivity, favoring regioselective adduct formation.
Redox Reactions
Controlled reduction/oxidation modifies the heterocycle:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Pyrazole Reduction | H₂, Pd/C | Pyrazoline (partially saturated) | Bioactive intermediate |
| Acetate Oxidation | CrO₃, H₂SO₄ | Ketone or CO₂ (decarboxylation) | Oxidative cleavage |
Key Challenges and Opportunities
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Steric hindrance : The dimethoxymethyl group may limit access to the pyrazole C-4 position.
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Sodium compatibility : Reactions requiring anhydrous conditions must account for hygroscopic sodium acetate.
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Derivative diversification : Esterification or amidation of the acetate group could enhance bioavailability.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₁N₂NaO₄
- Molecular Weight : 222.176 g/mol
The compound features a pyrazole ring, which is known for its reactivity and ability to form complexes with various metal ions. Its unique structure contributes to its diverse applications in research.
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate is utilized as a reagent for synthesizing complex organic molecules. It facilitates various chemical reactions, including oxidation, reduction, and substitution reactions.
- Catalysis : The compound serves as a catalyst in several organic reactions, enhancing reaction rates and yields.
2. Biology
- Biochemical Assays : It is employed in enzyme assays to study enzyme kinetics and mechanisms. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
- Drug Development : Research is ongoing into its potential therapeutic properties, particularly as a drug delivery agent due to its stability and solubility profiles.
3. Medicine
- Therapeutic Investigations : this compound has been studied for its potential effects in treating various medical conditions, including inflammation and cancer.
- Cytoprotective Properties : Preliminary studies suggest that the compound may offer protective effects against cellular damage, making it of interest in pharmacological research.
4. Industry
- Specialty Chemicals Production : The compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in material science.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects
In another study assessing the cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapeutics.
Mechanism of Action
The mechanism of action of Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound belongs to a broader class of pyrazole-acetate derivatives, where variations in pyrazole ring substituents dictate physicochemical and biological properties. Key structural analogs include:
Key Observations:
- Substituent Position and Electronic Effects: The 5-position dimethoxymethyl group in the target compound introduces electron-donating methoxy groups, which may stabilize the pyrazole ring and influence hydrogen-bonding interactions. In contrast, electron-withdrawing groups (e.g., –CF₃ in ) increase electrophilicity, altering reactivity and target affinity.
- Solubility: The sodium salt form of the target compound offers superior aqueous solubility compared to ethyl ester analogs (e.g., Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate), which are lipophilic and require organic solvents for dissolution .
- Steric Effects: Bulkier substituents (e.g., isopropyl in 1402446-16-5) may hinder molecular interactions, whereas the dimethoxymethyl group balances steric demand with moderate hydrophilicity.
Biological Activity
Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Notable examples include celecoxib and phenylbutazone, which are widely used in clinical settings . The structure of pyrazoles allows for significant modifications that can enhance their pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of dimethoxymethyl pyrazole with acetic acid derivatives. The resulting compound exhibits a sodium salt form, which is crucial for its solubility and bioavailability in biological systems.
1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Research indicates that compounds with similar pyrazole structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. For instance, certain pyrazole derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Comparison of Anti-inflammatory Potency
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways. A related study indicated that certain pyrazole derivatives exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values as low as 6.25 µg/mL against Staphylococcus aureus .
3. Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of pyrazole compounds, including this compound. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a potential chemotherapeutic agent. The underlying mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in edema volume, comparable to standard anti-inflammatory treatments.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against common bacterial strains. The compound displayed notable activity against Gram-positive bacteria, with further studies needed to ascertain its effectiveness against Gram-negative strains.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Sodium 2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate?
- Methodology :
Cyclocondensation : Start with ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole ring precursor (e.g., ethyl 5-methylpyrazole-4-carboxylate) .
Acetylation : Introduce the dimethoxymethyl group via nucleophilic substitution or coupling reactions, as seen in pyrazole derivatives with substituted acetates .
Hydrolysis : Treat the ester intermediate with sodium hydroxide to yield the sodium carboxylate form .
- Validation : Confirm purity via HPLC (>98%) and structural identity via NMR (e.g., H NMR: δ 3.35 ppm for dimethoxymethyl protons) .
Q. How can the structure of Sodium 2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate be characterized?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 2-(3-amino-5-oxo-2-tosylpyrazol-1-yl)acetate (space group , Z = 2) .
- Spectroscopy : Use C NMR to confirm carbonyl (170–175 ppm) and pyrazole ring carbons (100–150 ppm). IR spectroscopy identifies C=O stretches (~1700 cm) .
Q. What biological screening methods are suitable for assessing this compound's activity?
- Assays :
- Antibacterial : Perform microdilution assays (MIC values) against Gram-positive/negative strains .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA or fluorometric kits .
- Cytotoxicity : Use the MTT assay (Mosmann, 1983) on human cell lines (e.g., HEK-293) with IC calculations .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity?
- SAR Insights :
- Dimethoxymethyl group : Enhances lipophilicity (logP >1.5), improving membrane permeability .
- Acetate moiety : The sodium salt increases water solubility (>10 mg/mL), critical for in vivo pharmacokinetics .
- Data Source : Compare inhibitory activity (e.g., IC) of analogues from patent EP4230902A1, where trifluoromethyl groups increased potency against fungal targets .
Q. How to resolve contradictions in reported biological data (e.g., varying IC values)?
- Analytical Approach :
Meta-analysis : Compare assay conditions (e.g., pH, serum content) across studies. For example, cytotoxicity assays in serum-free media may yield lower IC due to reduced protein binding .
Replicate experiments : Standardize protocols (e.g., 24-h incubation, 10% FBS) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies address solubility limitations in in vivo studies?
- Solutions :
- Co-solvents : Use 10% DMSO/PBS mixtures, as validated for pyrazole carboxylates in rodent models .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .
Q. How to design computational models for predicting binding interactions?
- Protocol :
Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB ID 5KIR) .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and H-bond donor/acceptor sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
